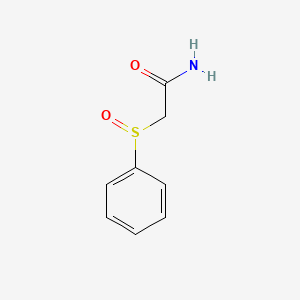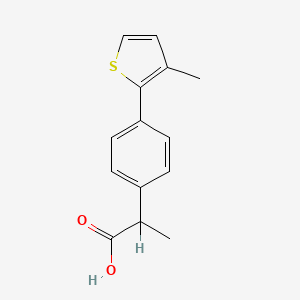
MTPPA
Übersicht
Beschreibung
MTPPA, also known as tetraphenylmethane tetrakis-4-phosphonic acid, is a metal-organic framework (MOF) compound. MOFs are porous materials composed of metal ions or clusters connected by organic linkers. This compound is notable for its exceptional stability and unique structure.
Vorbereitungsmethoden
MTPPA kann durch ein solvothermisches Verfahren mit folgenden Schritten synthetisiert werden:
- Tetrakis(4-phosphonsäure)-tetraphenylmethan (H8-MTPPA) mit CoSO4·7H2O in N-Methyl-2-pyrrolidon (NMP) mischen.
- Erhitzen Sie die Mischung unter solvothermischen Bedingungen, um das MOF, insbesondere [Co2(H4-MTPPA)]·3NMP·H2O (1·3NMP·H2O), zu bilden .
Analyse Chemischer Reaktionen
MTPPA zeigt eine Stabilität bis zu 500 °C. Es durchläuft die Bildung von kantenverknüpften achtgliedrigen Co2P2O4-Ringen. Zu den gängigen Reaktionen gehören Sorption, Katalyse und die Speicherung kleiner Moleküle. Reagenzien und Bedingungen hängen von den jeweiligen Anwendungen ab .
Wissenschaftliche Forschungsanwendungen
MTPPA findet in verschiedenen Bereichen Anwendung:
Chemie: Als poröses Material kann es Gase oder Moleküle selektiv adsorbieren.
Biologie: Es kann für die Medikamentenabgabe oder die Immobilisierung von Enzymen verwendet werden.
Medizin: Potenzielle Medikamententräger aufgrund seiner Stabilität und Porosität.
Industrie: Adsorption von Treibhausgasen oder Katalyse .
5. Wirkmechanismus
Der genaue Wirkmechanismus von this compound hängt von seiner Anwendung ab. Bei der Medikamentenabgabe könnte es die kontrollierte Freisetzung durch seine poröse Struktur beinhalten. Weitere Studien sind erforderlich, um spezifische molekulare Ziele und Pfade aufzuklären.
Wirkmechanismus
The exact mechanism of MTPPA’s effects depends on its application. For drug delivery, it could involve controlled release through its porous structure. Further studies are needed to elucidate specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
MTPPA zeichnet sich durch seine Stabilität und hohe Porosität aus. Ähnliche Verbindungen umfassen andere arylphosphonatbasierte MOFs, aber die einzigartigen Eigenschaften von this compound heben es hervor .
Eigenschaften
Molekularformel |
C14H14O2S |
|---|---|
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
2-[4-(3-methylthiophen-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H14O2S/c1-9-7-8-17-13(9)12-5-3-11(4-6-12)10(2)14(15)16/h3-8,10H,1-2H3,(H,15,16) |
InChI-Schlüssel |
DTOPKPBTCXKNFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C2=CC=C(C=C2)C(C)C(=O)O |
Synonyme |
2-(4-(3-methyl-2-thienyl)phenyl)propionic acid M 5011 M-5011 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dihydroxyphenyl)-6-[[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-5-hydroxy-7-methoxychromen-4-one](/img/structure/B1254645.png)
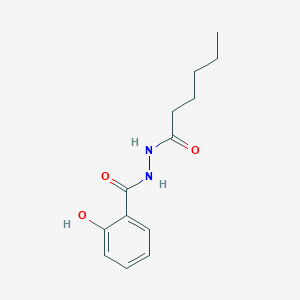

![2-([1,1'-biphenyl]-4-yl)-4H-chromen-4-one](/img/structure/B1254650.png)
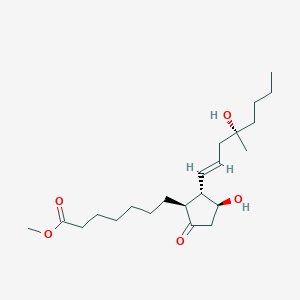
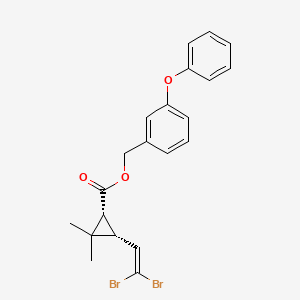
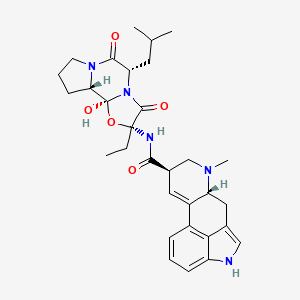
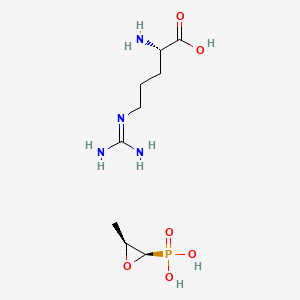


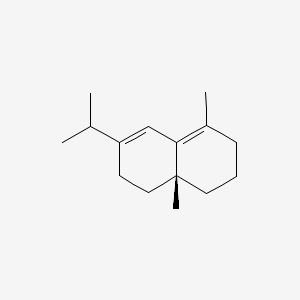
![Methyl 3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B1254666.png)
